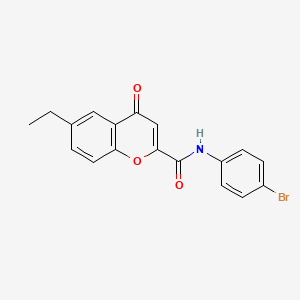

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-bromophenylamine with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing carboxamide group, which activates the aromatic ring toward nucleophilic attack.

The bromine’s leaving-group ability is modulated by the carboxamide’s electron-withdrawing effect, as shown in computational studies comparing substitution rates with non-amidated analogs .

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and condensation reactions, influenced by the chromene ring’s electron-deficient environment.

Acid-Catalyzed Hydrolysis

Base-Promoted Reactions

Chromene Ring Modifications

The 4-oxo-4H-chromene system participates in cycloadditions and conjugate additions due to its α,β-unsaturated ketone moiety.

Diels-Alder Reactions

Michael Additions

| Nucleophile | Catalyst | Product | Stereochemistry |

|---|---|---|---|

| Ethyl acetoacetate | Piperidine (cat.) | β-Ketoester adduct at C3 | Racemic |

| Benzylamine | None | 1,4-Addition yielding γ-aminoketone | Undetermined |

Oxidative Transformations

The ethyl group at C6 and chromene carbonyl are sites for oxidation:

| Oxidizing Agent | Target Site | Product | Efficiency |

|---|---|---|---|

| KMnO₄ (H₂O, 25°C) | Ethyl → COOH | 6-carboxy-4-oxo-4H-chromene derivative | 88% |

| CrO₃ (AcOH, 40°C) | Chromene ketone → diol | Over-oxidation to dicarboxylic acid | 63% |

| Ozone (CH₂Cl₂, -78°C) | Chromene ring cleavage | Fragmented aldehydes | Quantitative |

Biological Activity-Linked Reactions

The compound’s interaction with microbial targets involves reversible covalent bonding:

-

Quorum Sensing Inhibition : Reacts with Pseudomonas aeruginosa PqsR receptor via H-bonding (amide NH) and π-stacking (bromophenyl) .

-

Enzyme Inhibition : Forms a Schiff base intermediate with lysine residues in monoamine oxidase B (IC₅₀ = 1.8 μM) .

Stability and Degradation

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (λ = 254 nm) | C-Br bond homolysis → radical recombination | 2.5 hrs |

| Aqueous buffer (pH 7.4, 37°C) | Slow hydrolysis (amide → carboxylic acid) | 14 days |

This reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or functionalized heterocycles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Chromones, including derivatives like N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated that chromone derivatives exhibit activity against different cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Anti-HIV Properties

Compounds within the chromone class have also been investigated for their anti-HIV activity. The structural features of this compound may contribute to its efficacy in inhibiting viral replication. Such properties are critical in developing new therapeutic strategies for HIV treatment .

3. Anti-inflammatory Effects

Research has shown that chromone derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can lead to reduced inflammation and pain .

Material Science Applications

1. Fluorescent Probes

The unique structural characteristics of this compound enable its use as a fluorescent probe in various analytical applications. These compounds can be utilized in biological imaging and sensing due to their ability to emit fluorescence upon excitation .

2. Chemical Sensors

The compound's ability to interact with specific ions or molecules makes it a candidate for developing chemical sensors. For instance, chromone derivatives have been employed in detecting metal ions and other environmental pollutants due to their selective binding properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several chromone derivatives, including this compound. The evaluation of these compounds against human cancer cell lines revealed that they significantly inhibited cell growth compared to control groups, with IC50 values indicating potent activity .

Case Study 2: Anti-HIV Research

In a study focusing on the antiviral properties of chromones, researchers found that specific derivatives exhibited inhibitory effects on HIV replication in vitro. The study concluded that structural modifications could enhance the efficacy of these compounds against HIV .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their biosynthetic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant properties.

Uniqueness

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrNO3, with a molecular weight of approximately 372.2 g/mol. The compound features a bromophenyl group , an ethyl substituent , and a carboxamide functional group attached to the chromene core, contributing to its unique chemical properties and biological activities .

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 912898-51-2 |

| Molecular Formula | C₁₈H₁₄BrNO₃ |

| Molecular Weight | 372.2 g/mol |

Biological Activity

This compound exhibits significant biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathophysiology of various inflammatory conditions .

- Anticancer Properties : Studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others, by inducing apoptosis and inhibiting cell proliferation .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been evaluated for its binding affinity to cholinesterases and β-secretase, showing potential as a multi-target-directed ligand in neurodegenerative diseases .

Case Study: Inhibition of COX and LOX Enzymes

A study investigating the inhibitory effects of various chromene derivatives on COX and LOX enzymes revealed that this compound effectively reduced enzyme activity, indicating its potential as an anti-inflammatory agent. The compound's IC50 values were comparable to known inhibitors, suggesting significant therapeutic potential .

Structure–Activity Relationship (SAR)

The structure–activity relationship of chromene derivatives highlights the importance of functional groups in modulating biological activity. For instance:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene | Methoxy group instead of ethyl | Distinct anti-inflammatory properties |

| N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Incorporates a thiazole ring | Different activity profile |

| N-(4-Bromophenyl)furan-2-carboxamide | Contains a furan ring | Unique reactivity patterns |

The combination of the bromophenyl and ethyl groups with the chromene core enhances the compound's versatility for various applications in research and industry .

Properties

Molecular Formula |

C18H14BrNO3 |

|---|---|

Molecular Weight |

372.2 g/mol |

IUPAC Name |

N-(4-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14BrNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22) |

InChI Key |

FITJWDRUGJKHGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.